Cas no 2648926-99-0 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid)

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid
- (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid
- EN300-1520906
- 2648926-99-0
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- Inchi: 1S/C24H28N2O6/c1-3-8-20(23(28)29)26-22(27)21(31-2)13-25-24(30)32-14-19-17-11-6-4-9-15(17)16-10-5-7-12-18(16)19/h4-7,9-12,19-21H,3,8,13-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t20-,21?/m1/s1
- InChI Key: PRXXQFIDHQFNFK-VQCQRNETSA-N
- SMILES: O(C(NCC(C(N[C@@H](C(=O)O)CCC)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 440.19473662g/mol
- Monoisotopic Mass: 440.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 11
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 114Ų
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1520906-0.5g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1520906-10.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1520906-250mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1520906-100mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1520906-0.05g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1520906-2.5g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1520906-0.1g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1520906-0.25g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1520906-5.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1520906-500mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-99-0 | 500mg |
$3233.0 | 2023-09-26 |
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid Related Literature
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
Additional information on (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic Acid: A Comprehensive Overview
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid, with the CAS number 1315857-54-7, is a complex organic compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmacology. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxy substituent, and an amide linkage. The presence of these functional groups makes it a versatile molecule with potential applications in peptide synthesis, drug delivery systems, and as a building block for more complex molecules.
The core structure of this compound consists of a pentanoic acid backbone, which serves as the foundation for the attachment of other functional groups. The Fmoc group, derived from 9H-fluorene, is a well-known protecting group in peptide synthesis. Its inclusion in this compound highlights its potential role in the synthesis of bioactive peptides or proteins. The methoxy group at the 2-position adds to the molecule's complexity and may influence its solubility, stability, and reactivity. Recent studies have shown that such substituents can significantly impact the pharmacokinetic properties of molecules, making them more suitable for therapeutic applications.
One of the most intriguing aspects of this compound is its stereochemistry. The (2R) configuration indicates that the molecule has chirality at the second carbon atom. Chiral compounds are of great importance in pharmaceuticals due to their ability to interact selectively with biological targets. For instance, the R configuration may confer specific pharmacodynamic properties that are advantageous in drug design. Researchers have been exploring how stereochemistry influences the bioavailability and efficacy of such compounds, leading to promising results in preclinical models.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The use of Fmoc as a protecting group is a testament to its stability under mild reaction conditions and its ease of removal during deprotection steps. Recent advancements in catalytic asymmetric synthesis have enabled more efficient routes to prepare enantiomerically pure versions of this compound. Such methods are critical for ensuring high yields and maintaining the integrity of the chiral center during synthesis.
In terms of applications, this compound has shown potential in peptide-based drug delivery systems. The Fmoc group can act as a temporary protective moiety during peptide assembly, ensuring precise control over the sequence and structure of bioactive peptides. Once assembled, these peptides can be deprotected to release active pharmaceutical ingredients or vaccines. Additionally, the methoxy group may enhance the solubility and stability of these peptides under physiological conditions.
Recent research has also explored the use of this compound as a building block for more complex molecules with potential therapeutic applications. For example, researchers have investigated its role in constructing macrocyclic compounds with antimicrobial properties. These studies suggest that modifying the pentanoic acid backbone or introducing additional functional groups could lead to novel bioactive agents with improved efficacy.
From an analytical standpoint, this compound presents unique challenges due to its complex structure and stereochemistry. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming its identity and purity. High-resolution mass spectrometry (HRMS) has proven particularly useful in determining its molecular formula and detecting impurities that may arise during synthesis.
In conclusion, (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid is a multifaceted compound with significant potential in various areas of chemical research and development. Its intricate structure, stereochemistry, and functional groups make it an invaluable tool for advancing peptide synthesis, drug delivery systems, and therapeutic agent development. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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